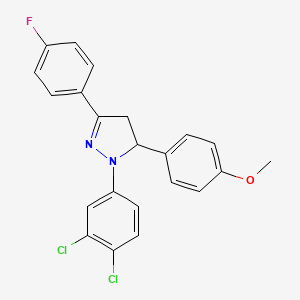![molecular formula C33H32N4O12 B4937087 N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)
N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide), commonly known as MNTB, is a chemical compound that has been widely used in scientific research. MNTB is a member of the family of bis-benzamides, which are known to have various biological activities. MNTB has been shown to have potential applications in cancer research, as well as in the study of DNA structure and function.
Mecanismo De Acción
MNTB is believed to exert its biological activity by binding to DNA and inhibiting the activity of DNA topoisomerases. This results in the stabilization of DNA structure, which can lead to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
MNTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNTB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNTB has also been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNTB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, MNTB has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several potential future directions for research involving MNTB. One area of interest is the development of MNTB derivatives with improved solubility and specificity for DNA topoisomerases. Another potential direction is the investigation of the potential applications of MNTB in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of MNTB and its potential interactions with other biomolecules.
Métodos De Síntesis
MNTB can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxybenzoic acid with 3-nitrophthalic anhydride in the presence of a dehydrating agent. Another method involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-nitrobenzoyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
MNTB has been extensively used in scientific research as a tool for studying DNA structure and function. MNTB has been shown to bind to DNA and inhibit the activity of DNA topoisomerases, which are enzymes that are involved in the regulation of DNA structure. MNTB has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[3-nitro-4-[[2-nitro-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O12/c1-44-26-12-20(13-27(45-2)30(26)48-5)32(38)34-22-9-7-18(24(16-22)36(40)41)11-19-8-10-23(17-25(19)37(42)43)35-33(39)21-14-28(46-3)31(49-6)29(15-21)47-4/h7-10,12-17H,11H2,1-6H3,(H,34,38)(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWFQWVHCAQRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)CC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(3,4,5-trimethoxybenzamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4937023.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4937069.png)
![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4937081.png)


![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)
